Sodium metaborate tetrahydrate

描述

属性

CAS 编号 |

10555-76-7 |

|---|---|

分子式 |

BH3NaO3 |

分子量 |

84.83 g/mol |

IUPAC 名称 |

sodium;oxido(oxo)borane;tetrahydrate |

InChI |

InChI=1S/BHO2.Na.H2O/c2-1-3;;/h2H;;1H2 |

InChI 键 |

HUPYUYIIPYKZNT-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].O.O.O.O.[Na+] |

手性 SMILES |

B(=O)[O-].O.O.O.O.[Na+] |

规范 SMILES |

B(=O)O.O.[Na] |

其他CAS编号 |

10555-76-7 |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

15293-77-3 |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Metaborate Tetrahydrate

For researchers, scientists, and professionals in drug development, a thorough understanding of the crystalline structure of active pharmaceutical ingredients and related compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of sodium metaborate (B1245444) tetrahydrate, a compound with relevance in various chemical and pharmaceutical applications.

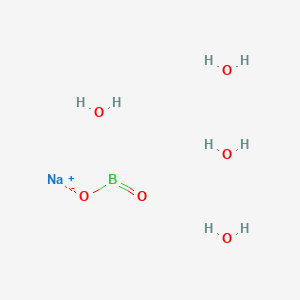

Sodium metaborate tetrahydrate, while often represented by the simple formula NaBO₂·4H₂O, possesses a more complex and structurally revealing arrangement. X-ray diffraction studies have unequivocally established its true identity as sodium tetrahydroxyborate dihydrate, with the formula Na[B(OH)₄]·2H₂O.[1] This distinction is critical, as it highlights the tetrahedral coordination of the boron atom within a [B(OH)₄]⁻ anion, a feature that governs the compound's chemical behavior and interactions.

This guide delves into the precise crystallographic parameters, interatomic distances, and experimental protocols essential for the accurate characterization of this compound.

Crystallographic Data

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in the triclinic system, belonging to the P-1 space group. This lack of higher symmetry is indicative of a complex packing arrangement of the constituent ions and water molecules. The fundamental building blocks of the crystal lattice are the sodium cations (Na⁺), the tetrahedral tetrahydroxyborate anions ([B(OH)₄]⁻), and two water molecules of crystallization.

Detailed quantitative data for the crystal structure are summarized in the following tables for clarity and comparative analysis.

Table 1: Unit Cell Parameters for this compound (Na[B(OH)₄]·2H₂O)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.86 |

| b (Å) | 10.51 |

| c (Å) | 6.75 |

| α (°) | 91 |

| β (°) | 57 |

| γ (°) | 91.5 |

| Cell Volume (ų) | 355.4 |

| Z | 4 |

Table 2: Selected Interatomic Distances for this compound (Na[B(OH)₄]·2H₂O)

| Bond | Distance (Å) |

| B-O | 1.47 - 1.49 |

| Na-O | 2.33 - 2.39 |

Table 3: Selected Interatomic Angles for this compound (Na[B(OH)₄]·2H₂O)

| Angle | Value (°) |

| O-B-O | ~109.5 |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of high-quality single crystals to the collection and refinement of diffraction data.

Synthesis of Single Crystals

High-quality single crystals suitable for X-ray diffraction can be obtained through the reaction of anhydrous borax (B76245) (Na₂B₄O₇) with sodium hydroxide (B78521) (NaOH) in an aqueous solution.

Materials:

-

Anhydrous borax (Na₂B₄O₇)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

A saturated solution is prepared by dissolving anhydrous borax and a stoichiometric excess of sodium hydroxide in deionized water at an elevated temperature (e.g., 90 °C) with continuous stirring for a defined period (e.g., 150 minutes).

-

The hot, saturated solution is then carefully filtered to remove any undissolved impurities.

-

The clear filtrate is allowed to cool slowly to room temperature. This slow cooling process is crucial for the formation of well-defined single crystals.

-

Crystals of this compound will form as the solution cools and becomes supersaturated.

-

The resulting crystals are then harvested from the mother liquor by filtration and washed with a small amount of cold deionized water.

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement is determined using single-crystal X-ray diffraction (SC-XRD).

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument is programmed to collect a complete sphere of diffraction data by rotating the crystal through a series of angles. Data is typically collected at a controlled temperature (e.g., room temperature).

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from material synthesis to the final determination of the crystal structure.

Workflow for the crystal structure analysis of this compound.

This comprehensive guide provides the essential data and methodologies for the accurate and reproducible analysis of the crystal structure of this compound. A precise understanding of this structure is fundamental for controlling its properties and optimizing its performance in various scientific and industrial applications.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Sodium Metaborate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium metaborate (B1245444) tetrahydrate (NaBO₂·4H₂O). A thorough understanding of its thermal behavior is critical for applications ranging from industrial processes to its role as a byproduct in hydrogen storage systems derived from sodium borohydride.[1][2] This document details the decomposition pathways, presents quantitative data from thermal analysis, outlines experimental protocols, and provides visual representations of the chemical transformations.

Sodium metaborate exists in various hydrated forms, with the tetrahydrate and dihydrate (NaBO₂·2H₂O) being the most prevalent. The thermal decomposition of these hydrates is a multi-step process characterized by the sequential loss of water molecules, which ultimately yields anhydrous sodium metaborate (NaBO₂).[3] These dehydration steps are accompanied by significant structural changes in the borate (B1201080) anion, transitioning from a tetrahedral to a trigonal coordination.[1][2][4]

Thermal Decomposition Profile

Sodium metaborate tetrahydrate is stable under normal conditions but will begin to lose its water of crystallization at elevated temperatures.[5] The decomposition process involves the formation of lower hydrates as intermediates before the final anhydrous product is formed. The tetrahydrate is stable in a temperature range of -6 to 53.6°C, above which the dihydrate becomes the more stable form.[3] The initial loss of water from the tetrahydrate commences at approximately 90°C.[3][5]

The decomposition pathway can be generally understood as a series of dehydration steps:

NaBO₂·4H₂O → NaBO₂·2H₂O → Intermediate Hydrates → NaBO₂

The transition from the dihydrate involves a notable structural rearrangement. The dihydrate, which can be represented as NaB(OH)₄, transforms from a structure containing tetrahedral boron to one with trigonal boron.[1][2] The initial dehydration of the dihydrate form leads to an intermediate 1/3 hydrate (B1144303) (Na₃[B₃O₅(OH)₂]), with a loss of 5 moles of water occurring between 83°C and 155°C.[1][2][3][4] The final mole of water is then released at higher temperatures, between 249°C and 280°C, to yield anhydrous sodium metaborate (Na₃B₃O₆).[1][2][3] It has also been suggested that a metastable 2/3 hydrate may form as a transient intermediate.[3]

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of sodium metaborate hydrates.

Table 1: Stability and Initial Decomposition of Sodium Metaborate Hydrates [3]

| Hydrate Form | Chemical Formula | Stable Temperature Range (°C) | Initial Decomposition Temperature (°C) |

| Tetrahydrate | NaBO₂·4H₂O | -6 to 53.6 | ~90 |

| Dihydrate | NaBO₂·2H₂O | 53.6 to 105 | 83 |

| Hemihydrate | NaBO₂·0.5H₂O | 105 to boiling point | >105 |

Table 2: Thermal Decomposition Stages of Sodium Metaborate Dihydrate (NaBO₂·2H₂O) [1][2][3][4]

| Temperature Range (°C) | Decomposition Step | Product | Moles of H₂O Lost |

| 83 - 155 | First Dehydration | Na₃[B₃O₅(OH)₂] (1/3 hydrate) | 1.67 (or 5 over 3 formula units) |

| 249 - 280 | Second Dehydration | Na₃B₃O₆ (Anhydrous NaBO₂) | 0.33 (or 1 over 3 formula units) |

Experimental Protocols

The characterization of the thermal decomposition of sodium metaborate hydrates is primarily accomplished through thermal analysis techniques.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective: To quantitatively measure the change in mass of a sample as a function of temperature and to detect endothermic or exothermic events.[6]

-

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of this compound is placed into an inert crucible (e.g., alumina (B75360) or platinum).[3]

-

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument is utilized.[3]

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, typically between 1°C/min and 10°C/min, from ambient temperature to a final temperature that ensures complete decomposition (e.g., 400°C - 600°C).[3]

-

Atmosphere: A controlled, inert atmosphere is maintained by purging the furnace with a gas such as nitrogen or argon at a consistent flow rate (e.g., 20-50 mL/min) to prevent any oxidative reactions.[3]

-

-

Data Analysis: The TGA curve, which plots weight loss against temperature, is used to determine the stoichiometry of the dehydration steps.[3] The DTA or DSC curve reveals the endothermic or exothermic nature of the transitions.[4]

-

Hot-Stage X-ray Diffraction (XRD)

-

Objective: To identify the crystallographic structure of the material as it changes with temperature.

-

Methodology:

-

Sample Preparation: A powdered sample of this compound is mounted on a temperature-controlled stage within an XRD instrument.

-

Instrumentation: A powder diffractometer equipped with a hot stage is used.[4]

-

Experimental Conditions: The sample is heated under a controlled atmosphere (typically nitrogen) at a programmed rate, mirroring the conditions of the TGA/DSC experiments.[4] Diffraction patterns are collected at various temperature intervals.[4]

-

Data Analysis: The resulting diffraction patterns are compared with known crystallographic data to identify the intermediate and final products formed during the decomposition process.[4]

-

Visualizing the Decomposition Pathway and Experimental Workflow

References

Unraveling the True Identity of Sodium Metaborate Tetrahydrate: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the correct chemical formula and properties of sodium metaborate (B1245444) tetrahydrate. This document provides an in-depth analysis of its chemical structure, quantitative data, and detailed experimental protocols for its synthesis and characterization.

Executive Summary

Sodium metaborate tetrahydrate, a compound with various industrial and scientific applications, is commonly represented by the empirical formula NaBO₂·4H₂O. However, crystallographic studies reveal a more complex and structurally accurate representation: Na[B(OH)₄]·2H₂O . This guide clarifies this crucial distinction, presents key quantitative data in a structured format, and offers detailed experimental procedures for its synthesis and analysis. Understanding the correct formula, which indicates a sodium cation with a tetrahydroxyborate anion and two water molecules of crystallization, is fundamental to comprehending its chemical behavior and reactivity.

Correct Chemical Formula and Structure

While stoichiometrically equivalent to NaBO₂·4H₂O, the formula Na[B(OH)₄]·2H₂O accurately reflects the solid-state structure of this compound.[1] In this structure, the boron atom is tetrahedrally coordinated to four hydroxyl groups, forming the tetrahydroxyborate anion, [B(OH)₄]⁻.[1] This is then ionically bonded to a sodium cation, Na⁺, and the crystal lattice is completed by two molecules of water of crystallization.[1] This structural arrangement is critical for understanding the compound's properties, including its hydrogen bonding networks and behavior upon dehydration.[1]

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 10555-76-7 |

| Molecular Formula (Empirical) | NaBO₂·4H₂O |

| Molecular Formula (Structural) | Na[B(OH)₄]·2H₂O |

| Molecular Weight | 137.86 g/mol [2] |

| Appearance | White crystalline solid[2] |

| Purity (Typical) | ≥99% |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 57 °C[3] |

| Density | 1.73 g/cm³ |

| Solubility in Water | 41.9 g/100 mL at 20 °C |

| pH of Aqueous Solution (1% w/v) | Approximately 11.0 |

Table 3: Crystallographic Data

| Property | Value |

| Crystal System | Triclinic[1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.

Synthesis of this compound

4.1.1 Classical Synthesis from Borax (B76245) and Sodium Hydroxide (B78521)

This method involves the reaction of borax (sodium tetraborate (B1243019) decahydrate) with sodium hydroxide.

-

Materials: Anhydrous borax (Na₂B₄O₇), Sodium hydroxide (NaOH), Deionized water.

-

Procedure:

-

Prepare a solution of sodium hydroxide in deionized water.

-

Gradually add anhydrous borax to the sodium hydroxide solution while stirring continuously.

-

Heat the mixture to 90 °C and maintain this temperature for 150 minutes with constant stirring.[3]

-

Allow the solution to cool slowly to room temperature, which will induce the crystallization of this compound.

-

Filter the resulting white crystals and wash them with a small amount of cold deionized water.

-

Dry the crystals at a temperature below 40 °C to prevent dehydration.

-

4.1.2 Ultrasound-Assisted Synthesis

This method utilizes ultrasonic irradiation to accelerate the reaction between kernite (a borate (B1201080) mineral), sodium hydroxide, and water.

-

Materials: Kernite mineral (<63 µm particle size), Sodium hydroxide (NaOH), Deionized water.

-

Procedure:

-

Combine kernite, sodium hydroxide, and deionized water in a batch reactor.

-

Immerse the reactor in an ultrasonic bath preheated to 80 °C.

-

Irradiate the mixture with ultrasonic waves (e.g., 35 kHz) for 2 hours.[4]

-

After the reaction, cool the solution to 25 °C to allow for the formation of a white solid.[4]

-

Separate the solid product by filtration and dry it at 40 °C.[4]

-

Purification by Recrystallization

This is a common method to enhance the purity of the synthesized this compound.

-

Materials: Crude this compound, Deionized water.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot deionized water (approximately 60-70 °C).

-

Stir the solution until all the solid has dissolved.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will cause the purified this compound to crystallize.

-

Collect the crystals by filtration and wash them with a small volume of ice-cold deionized water.

-

Dry the purified crystals under vacuum at a low temperature.

-

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using several analytical techniques.

-

X-ray Diffraction (XRD): To determine the crystal structure and confirm the triclinic system.[1][3]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational modes of the B-O bonds and hydroxyl groups.[3]

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the crystals.[3]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition and dehydration behavior of the compound.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis, Purification, and Characterization Workflow.

References

A Technical Guide to the Stepwise Dehydration of Sodium Metaborate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stepwise dehydration of sodium metaborate (B1245444) hydrates, focusing on the tetrahydrate (NaBO₂·4H₂O) and dihydrate (NaBO₂·2H₂O). Understanding the thermal behavior of these compounds is critical for various applications, including in the development of drug delivery systems, as byproducts in hydrogen storage solutions, and in various industrial processes. This document details the decomposition pathways, presents quantitative data in structured tables, outlines experimental protocols, and provides visual representations of the dehydration processes.

Thermal Decomposition Profile

Sodium metaborate exists in several hydrated forms, with the tetrahydrate and dihydrate being the most common. The thermal decomposition of these hydrates is a multi-step process involving the sequential loss of water molecules, which ultimately leads to the formation of anhydrous sodium metaborate (NaBO₂). This process is also accompanied by significant structural transformations of the borate (B1201080) anion.

The dehydration of sodium metaborate tetrahydrate (NaBO₂·4H₂O), which can also be represented as NaB(OH)₄·2H₂O, proceeds through a five-step mechanism. The initial stages involve the loss of crystalline water, followed by the removal of structural water at higher temperatures.

The decomposition of sodium metaborate dihydrate (NaBO₂·2H₂O), with the chemical structure NaB(OH)₄, involves a key transformation of the boron coordination from tetrahedral to trigonal. The initial dehydration step results in an intermediate hydrate (B1144303), Na₃[B₃O₅(OH)₂] (a 1/3 hydrate), with the release of water molecules. A subsequent dehydration step at higher temperatures leads to the formation of anhydrous sodium metaborate, Na₃B₃O₆. It has been suggested that a metastable 2/3 hydrate may form as a transient intermediate during this process.

Data Presentation: Quantitative Analysis of Dehydration

The following tables summarize the quantitative data associated with the stepwise thermal decomposition of this compound and dihydrate.

Table 1: Thermal Decomposition Stages of this compound (NaBO₂·4H₂O)

| Decomposition Step | Temperature Range (°C) | Moles of H₂O Lost | Product |

| First Dehydration | 30.97 - 103.85 | ~1.86 | Intermediate Hydrate |

| Second Dehydration | 103.85 - 127.76 | Intermediate Hydrate | |

| Third Dehydration | 127.76 - 148.76 | ~0.79 | Intermediate Hydrate |

| Fourth Dehydration | 148.76 - 242.10 | ~0.88 | Intermediate Hydrate |

| Fifth Dehydration | 250.85 - 296.93 | ~0.30 | Anhydrous NaBO₂ |

Data obtained at a heating rate of 5 °C/min.

Table 2: Thermal Decomposition Stages of Sodium Metaborate Dihydrate (NaBO₂·2H₂O)

| Decomposition Step | Temperature Range (°C) | Moles of H₂O Lost | Product |

| First Dehydration | 83 - 155 | 1.67 | Na₃[B₃O₅(OH)₂] (1/3 hydrate) |

| Second Dehydration | 249 - 280 | 0.33 | Na₃B₃O₆ (Anhydrous NaBO₂) |

Experimental Protocols

The characterization of the thermal decomposition of sodium metaborate hydrates is primarily achieved through thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To quantitatively measure the change in mass of a sample as a function of temperature and to detect endothermic and exothermic transitions.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the sodium metaborate hydrate is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument is utilized.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, typically ranging from 1°C/min to 10°C/min, from ambient temperature to a final temperature that ensures complete decomposition (e.g., 400°C).

-

Atmosphere: A controlled, inert atmosphere is maintained by purging the furnace with a gas such as nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to prevent any oxidative side reactions.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature, which allows for the determination of the stoichiometry of the dehydration steps. The DTA or DSC curve displays peaks corresponding to thermal events such as melting and dehydration.

Hot-Stage Powder X-ray Diffraction (XRD)

Objective: To identify the crystal structures of the intermediate and final products formed during the dehydration process.

Methodology:

-

Sample Preparation: A sample of the sodium metaborate hydrate is placed in a hot-stage sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a hot-stage attachment is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated under a nitrogen purge at a controlled rate (e.g., 1 °C/min) to mimic the conditions of the TGA/DSC experiments.

-

Data Collection: Powder diffraction patterns are recorded at various temperature intervals over a specified 2θ range (e.g., 10° to 100°) to observe the changes in the crystal structure as the dehydration proceeds.

-

In Situ Raman Spectroscopy

Objective: To monitor the changes in the vibrational modes of the borate anions, providing insight into the structural transformations during dehydration.

Methodology:

-

Instrumentation: A Raman microscope equipped with a heating stage is used.

-

Experimental Conditions: The sample is heated at a controlled rate while Raman spectra are continuously or intermittently collected. This allows for the identification of the different hydrate species and the anhydrous form based on their characteristic Raman peaks. For example, the transition from the dihydrate to the 1/3 hydrate is marked by the appearance of new Raman peaks around 135 °C.

Visualization of Dehydration Pathways

The following diagrams illustrate the experimental workflow and the logical progression of the stepwise dehydration of sodium metaborate hydrates.

Caption: Experimental workflow for the analysis of sodium metaborate hydrate dehydration.

Caption: Stepwise dehydration pathways of sodium metaborate hydrates.

An In-depth Technical Guide to the Synthesis of Sodium Metaborate from Borax and Sodium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium metaborate (B1245444) (NaBO₂) from the reaction of sodium tetraborate (B1243019) (borax) and sodium hydroxide (B78521) (NaOH). It covers the fundamental chemical principles, detailed experimental protocols for various synthetic methodologies, and key process parameters.

Introduction

Sodium metaborate is a versatile inorganic compound with significant industrial applications, including the manufacturing of borosilicate glasses, herbicides, and as a component in photographic developers.[1][2] In more advanced applications relevant to drug development and materials science, it serves as a crucial precursor for the synthesis of sodium borohydride (B1222165) (NaBH₄), a potent reducing agent. The compound exists in several hydrated forms (NaBO₂·nH₂O), with the dihydrate and tetrahydrate being common, as well as an anhydrous form.[3] The synthesis route utilizing borax (B76245) and sodium hydroxide is prevalent due to the accessibility and low cost of the reactants. This guide details the primary methods for this conversion, providing reproducible protocols for laboratory and scale-up consideration.

Chemical Principles and Stoichiometry

The fundamental reaction for the synthesis of anhydrous sodium metaborate involves the conversion of sodium tetraborate with a strong base, sodium hydroxide. The balanced chemical equation for the reaction with anhydrous borax is:

Na₂B₄O₇ + 2NaOH → 4NaBO₂ + H₂O

When using the more common hydrated form of borax, borax decahydrate (B1171855) (Na₂B₄O₇·10H₂O), the stoichiometry to produce the hydrated sodium metaborate tetrahydrate (NaBO₂·4H₂O, often written as NaB(OH)₄·2H₂O) is as follows:

Na₂B₄O₇·10H₂O + 2NaOH → 4(NaBO₂·4H₂O) + 3H₂O

The reaction proceeds by the hydroxide ions attacking the boron centers in the tetraborate anion [B₄O₅(OH)₄]²⁻, leading to its cleavage into four metaborate anions [B(OH)₄]⁻.[4] The reaction is exothermic, and temperature control can be a critical parameter in managing the reaction rate and the final product's hydration state.

Experimental Protocols

Several methods have been established for the synthesis of sodium metaborate from borax and sodium hydroxide, each offering distinct advantages in terms of reaction time, temperature, and the form of the final product.

Protocol 1: Aqueous Synthesis of this compound

This method is a common laboratory procedure for producing hydrated sodium metaborate.

Materials:

-

Anhydrous Borax (Na₂B₄O₇) or Borax Decahydrate (Na₂B₄O₇·10H₂O)

-

Sodium Hydroxide (NaOH) pellets or solution

-

Deionized Water

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Heating mantle with stirrer

-

Condenser

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reactant Preparation: For a stoichiometric reaction, dissolve 2 moles of sodium hydroxide in deionized water. Separately, create a slurry of 1 mole of borax in deionized water.

-

Reaction: Slowly add the sodium hydroxide solution to the borax slurry in the reaction vessel with continuous stirring.

-

Heating: Heat the mixture to 90°C and maintain this temperature for 150 minutes under constant agitation to ensure the reaction goes to completion.[5][6]

-

Crystallization: After the reaction period, transfer the hot solution to a crystallization dish. Allow the solution to cool slowly to room temperature, which will induce the crystallization of this compound.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50°C) to avoid dehydration.

Protocol 2: Room Temperature Granulation

This method, adapted from U.S. patents, is suitable for producing a granular form of hydrated sodium metaborate without external heating.[7]

Materials:

-

Borax Decahydrate (Na₂B₄O₇·10H₂O)

-

Sodium Hydroxide (NaOH), 99% purity

-

Ice-cold deionized water

-

High-torque mechanical stirrer or a robust mixer

Procedure:

-

Mixing: In a well-ventilated fume hood, combine 69.15 g of borax decahydrate and 15.20 g of sodium hydroxide as dry powders in a plastic beaker.[7]

-

Initiation: Add 17.0 mL of ice-cold deionized water to the powder mixture while stirring vigorously with a sturdy spatula or mechanical stirrer.[7]

-

Reaction Progression: The water will be rapidly absorbed, and the mixture will transition through thick, thin, and finally crystalline phases within minutes due to the exothermic nature of the reaction.[7]

-

Granulation: Continue stirring as the mixture thickens and solidifies, breaking up the mass into granules.

-

Drying: Spread the resulting granular product on a tray and allow it to air-dry or place it in a desiccator to remove excess moisture.

Protocol 3: High-Temperature Fusion for Anhydrous Sodium Metaborate

This protocol is used to produce the anhydrous form of sodium metaborate.

Materials:

-

Anhydrous Borax (Na₂B₄O₇)

-

Anhydrous Sodium Hydroxide (NaOH)

-

High-temperature crucible (e.g., platinum or ceramic)

-

Muffle furnace

Procedure:

-

Mixing: Thoroughly mix stoichiometric amounts of anhydrous borax and anhydrous sodium hydroxide in a crucible.

-

Fusion: Place the crucible in a muffle furnace and heat to 700°C.

-

Reaction: Maintain the temperature until the mixture is completely molten and the reaction is complete, as indicated by the cessation of any gas evolution.

-

Cooling: Carefully remove the crucible from the furnace and allow it to cool.

-

Product Recovery: The solidified mass of anhydrous sodium metaborate can be broken up and ground to the desired particle size.

Data Presentation: Synthesis Parameters

The choice of synthetic method significantly impacts the reaction conditions and outcomes. The following table summarizes key quantitative data from various cited experimental procedures.

| Parameter | Aqueous Synthesis | Ultrasonic Irradiation | Microwave-Assisted | High-Temp Fusion |

| Temperature | 90°C[5][6] | 80°C[8] | N/A (Power-based) | 700°C |

| Reaction Time | 150 min[5][6] | 60 min[8] | 1-5 min | Varies |

| Reactant Form | Hydrated or Anhydrous | Hydrated | Hydrated | Anhydrous |

| Product Form | Hydrated (Tetrahydrate) | Hydrated (Tetrahydrate) | Hydrated (Dihydrate) | Anhydrous |

| Key Condition | Controlled Heating | Ultrasonic Cavitation | Microwave Power (e.g., 270 W) | High Temperature |

| Water Content | Aqueous solution | 26% by weight[8] | Minimal | None (product is water) |

| Particle Size | N/A | -250+150 µm (Borax)[8] | N/A | N/A |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the aqueous synthesis protocol, which is a common and reliable method for laboratory-scale production.

Caption: Workflow for the aqueous synthesis of sodium metaborate.

Characterization

The synthesized sodium metaborate can be characterized using standard analytical techniques to confirm its identity, purity, and hydration state. These methods include:

-

X-Ray Diffraction (XRD): To confirm the crystalline structure and identify the specific hydrate (B1144303) form.[6]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic B-O vibrational modes.[6]

-

Thermogravimetric Analysis (TGA): To determine the water of hydration content and study the thermal decomposition profile.[6]

References

- 1. borax.com [borax.com]

- 2. Sodium metaborate | BNaO2 | CID 145326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium metaborate - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Synthesis , crystal structure and dehydration kinetics of NaB ( OH ) 4 · 2 H 2 O | Semantic Scholar [semanticscholar.org]

- 7. Kodak / sodium metaborate | Photrio.com Photography Forums [photrio.com]

- 8. researchgate.net [researchgate.net]

Formation of tetrahydroxyborate anion in solution

An In-depth Technical Guide to the Formation of the Tetrahydroxyborate Anion in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the tetrahydroxyborate anion, [B(OH)₄]⁻, is a fundamental process in boron chemistry with significant implications across various scientific disciplines, including materials science, analytical chemistry, and drug development. This guide provides a comprehensive technical overview of the formation of this anion in aqueous solution, detailing the underlying chemical principles, influencing factors, and key experimental methodologies for its characterization.

Boric acid, B(OH)₃, a weak Lewis acid, is the precursor to the tetrahydroxyborate anion. In aqueous solution, it does not act as a Brønsted-Lowry acid by donating a proton. Instead, it accepts a hydroxide (B78521) ion from water, leading to the formation of the tetrahedral tetrahydroxyborate anion.[1][2] This equilibrium is highly dependent on the pH of the solution. The unique ability of the tetrahydroxyborate anion to form stable complexes with cis-vicinal diols is of particular interest in biochemical and pharmaceutical applications, enabling the development of sensors, drug delivery systems, and separation techniques for carbohydrates and other polyols.[3]

Chemical Equilibrium and Reaction Mechanism

The formation of the tetrahydroxyborate anion from boric acid in an aqueous solution is an equilibrium reaction. Boric acid acts as a Lewis acid by accepting a pair of electrons from a hydroxide ion, which acts as a Lewis base.[1]

The overall reaction can be represented as:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺[2]

Alternatively, the reaction can be written to emphasize the role of the hydroxide ion:

B(OH)₃ + OH⁻ ⇌ [B(OH)₄]⁻[3]

The speciation of boron in aqueous solution is predominantly governed by the pH. At pH values below the pKa of boric acid (approximately 9.24 in pure water at 25°C), the undissociated boric acid, B(OH)₃, is the major species. As the pH increases above the pKa, the equilibrium shifts towards the formation of the tetrahydroxyborate anion, [B(OH)₄]⁻, which becomes the dominant species in alkaline solutions.[2]

At higher boron concentrations (typically above 0.025 M), polymerization can occur, leading to the formation of various polyborate anions. However, at lower concentrations, the equilibrium between boric acid and the tetrahydroxyborate anion is the primary consideration.

Mandatory Visualization:

References

Preparation of Anhydrous Sodium Metaborate from its Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of anhydrous sodium metaborate (B1245444) (NaBO₂) from sodium metaborate tetrahydrate (NaBO₂·4H₂O). The document details the thermal dehydration process, including key transition temperatures, and presents a standardized experimental protocol. This information is critical for applications requiring the anhydrous form, such as in the synthesis of borosilicate glasses, as a component in certain herbicides, and in various industrial processes where water content is a critical parameter.[1]

Thermal Dehydration Profile

The conversion of this compound to its anhydrous form is a multi-step process involving the sequential removal of water molecules upon heating. The tetrahydrate first transitions to a dihydrate, then to intermediate hydrates, and finally to the anhydrous salt. The precise temperatures for these transitions can vary slightly depending on factors such as heating rate and atmospheric conditions.

Sodium metaborate exists in several hydrated forms, with the most common being the tetrahydrate (NaBO₂·4H₂O) and the dihydrate (NaBO₂·2H₂O).[2] The thermal decomposition of these hydrates is a stepwise process that ultimately yields anhydrous sodium metaborate.[2]

The dehydration process can be summarized by the following transitions:

-

Tetrahydrate to Dihydrate: this compound begins to lose water at approximately 53.5°C (128°F).[3] The stable dihydrate form exists in the temperature range of 53.6°C to 105°C.

-

Dihydrate to Hemihydrate/Intermediate Hydrates: Upon further heating, the dihydrate begins to lose water around 90°C (194°F).[3] A hemihydrate (NaBO₂·0.5H₂O) is reported to form from 105°C up to the boiling point. More detailed studies on the dihydrate show the formation of an intermediate 1/3 hydrate (B1144303) (Na₃[B₃O₅(OH)₂]) between 83°C and 155°C.[2][4][5]

-

Formation of Anhydrous Sodium Metaborate: The final loss of water to form anhydrous sodium metaborate (NaBO₂) occurs at higher temperatures. Studies indicate this final dehydration step takes place between 249°C and 280°C.[2][4][5] To ensure complete conversion to the anhydrous form, heating at temperatures above 350°C is recommended.[5] The anhydrous salt fuses into a clear glass at 966°C (1770°F).[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the thermal dehydration of this compound.

Table 1: Physical and Chemical Properties of Sodium Metaborate Hydrates

| Property | This compound (NaBO₂·4H₂O) | Sodium Metaborate Dihydrate (NaBO₂·2H₂O) | Anhydrous Sodium Metaborate (NaBO₂) |

| Molar Mass ( g/mol ) | 137.86[7] | 101.83[6] | 65.80[7] |

| Appearance | White crystalline granules[3] | White crystalline granules[3] | White, odorless crystalline solid[7] |

| Specific Gravity | 1.74[3][6] | 1.90[3][6] | 2.464[8] |

| Water of Crystallization (%) | 52.26[6] | 35.39[6] | 0 |

| Anhydrous Equivalent (%) | 47.73[6] | 64.62[6] | 100 |

Table 2: Key Dehydration Temperatures

| Dehydration Step | Onset Temperature | Temperature Range | Final Product |

| Tetrahydrate → Dihydrate | ~53.5°C (128°F)[3] | 53.6°C - 105°C | NaBO₂·2H₂O |

| Dihydrate → Intermediate Hydrates | ~90°C (194°F)[3] | 83°C - 155°C[2][4][5] | NaBO₂·0.5H₂O / Na₃[B₃O₅(OH)₂] |

| Intermediate Hydrates → Anhydrous | >155°C | 249°C - 280°C[2][4][5] (complete dehydration >350°C[5]) | NaBO₂ |

| Fusion of Anhydrous Salt | 966°C (1770°F)[3][6] | N/A | Molten NaBO₂ |

Experimental Protocol

This protocol describes a method for the preparation of anhydrous sodium metaborate from this compound by controlled thermal dehydration in a laboratory setting.

Materials:

-

This compound (NaBO₂·4H₂O)

-

High-temperature crucible (e.g., porcelain or alumina)

-

Muffle furnace with programmable temperature control

-

Dessicator with a suitable desiccant (e.g., anhydrous calcium chloride or silica (B1680970) gel)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a desired amount of this compound into a pre-weighed, dry high-temperature crucible.

-

Initial Dehydration (Formation of Dihydrate): Place the crucible containing the sample into the muffle furnace. Gradually heat the sample from ambient temperature to 110°C at a controlled rate (e.g., 5°C/minute). Hold the temperature at 110°C for 2 hours to ensure the complete conversion of the tetrahydrate to the dihydrate.

-

Intermediate Dehydration: Increase the furnace temperature from 110°C to 160°C at a rate of 5°C/minute. Maintain the temperature at 160°C for 2 hours to drive off further water molecules and form the intermediate hydrates.

-

Final Dehydration (Formation of Anhydrous Salt): Increase the furnace temperature from 160°C to 400°C at a rate of 10°C/minute. Hold the temperature at 400°C for 4 hours to ensure the complete removal of all water of crystallization and the formation of anhydrous sodium metaborate. A temperature of over 350°C is recommended for complete dehydration.[5]

-

Cooling and Storage: After the heating cycle is complete, turn off the furnace and allow it to cool down to ambient temperature. Once cooled, immediately transfer the crucible containing the anhydrous sodium metaborate to a desiccator to prevent rehydration from atmospheric moisture.

-

Verification (Optional): The final product can be weighed to determine the mass loss, which should correspond to the theoretical mass of water in the starting tetrahydrate. Further characterization using techniques such as X-ray diffraction (XRD) or thermogravimetric analysis (TGA) can be performed to confirm the anhydrous state.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedure for preparing anhydrous sodium metaborate.

Caption: Experimental workflow for the preparation of anhydrous sodium metaborate.

Caption: Stepwise thermal dehydration pathway of this compound.

References

- 1. Sodium metaborate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. borax.com [borax.com]

- 7. grokipedia.com [grokipedia.com]

- 8. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols for Sodium Metaborate Tetrahydrate in Buffer Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sodium metaborate (B1245444) tetrahydrate in the preparation of buffer solutions for various laboratory procedures.

Introduction to Sodium Metaborate Tetrahydrate Buffers

This compound (NaBO₂·4H₂O) is an alkaline salt that serves as an excellent buffering agent in the pH range of 8.0 to 10.0.[1] The buffering capacity is centered around the pKa of boric acid, which is approximately 9.24.[2] This makes borate (B1201080) buffers, including those prepared from sodium metaborate, particularly useful for a variety of biochemical and molecular biology applications that require a stable alkaline environment.

Key Properties:

-

Effective pH range: 8.0 - 10.0[1]

-

pKa of Boric Acid: ~9.24[2]

-

Advantages: Strong pH stability in alkaline ranges and antimicrobial properties.[1]

-

Considerations: Borate buffers may interact with certain carbohydrates and polyols.[1]

Quantitative Data Summary

The following tables provide a summary of quantitative data for the preparation and application of sodium metaborate-based buffers.

Table 1: Preparation of 0.5 M Sodium Borate Buffer by Titration of Boric Acid with NaOH [2]

| Target pH | Approximate Volume of 5M NaOH to add to 1L of 0.5M Boric Acid |

| 8.0 | ~19 mL |

| 8.5 | ~45 mL |

| 9.0 | ~79 mL |

| 9.2 | ~100 mL |

| 9.5 | ~130 mL |

Note: The volumes are approximate. It is crucial to monitor the pH with a calibrated pH meter and adjust accordingly.

Table 2: Comparison of Borate Buffer with Other Common Biological Buffers

| Buffer System | Useful pH Range | pKa (at 25 °C) | Key Characteristics |

| Sodium Borate | 8.0 - 10.0 | ~9.24 | Good for alkaline applications, antimicrobial, can interfere with some biological molecules. |

| Phosphate (B84403) | 5.8 - 8.0 | 7.20 | Widely used, mimics physiological conditions, can precipitate with divalent cations. |

| Tris | 7.0 - 9.0 | 8.06 | Common in molecular biology, pH is temperature-dependent. |

Experimental Protocols

Protocol for Preparation of a 0.1 M Sodium Metaborate Buffer (pH 9.0)

This protocol describes the in-situ preparation of a sodium metaborate buffer by titrating a solution of boric acid with sodium hydroxide.

Materials:

-

Boric Acid (H₃BO₃)

-

Sodium Hydroxide (NaOH)

-

Deionized water

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare a 0.1 M Boric Acid Solution: Dissolve 6.18 g of boric acid in 800 mL of deionized water. Stir until fully dissolved and then bring the final volume to 1 L in a volumetric flask.

-

Titrate with NaOH: Place the boric acid solution on a magnetic stirrer and immerse a calibrated pH electrode.

-

Slowly add a 1 M NaOH solution dropwise while continuously monitoring the pH.

-

Continue adding NaOH until the pH of the solution reaches 9.0.

-

Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Sterilization (Optional): The buffer can be sterilized by autoclaving or filtration through a 0.22 µm filter.

Caption: Workflow for preparing a sodium metaborate buffer.

Application Protocol: Borate Buffer in Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the use of a borate-buffered saline (BBS) for coating an ELISA plate.[3]

Materials:

-

Antigen

-

Borate Buffered Saline (BBS): 100 mM Boric acid, 25 mM Sodium borate, 75 mM Sodium chloride, pH 8.5[3]

-

96-well ELISA plate

-

Wash Buffer (e.g., Tris-buffered saline with Tween-20)

-

Blocking Buffer (e.g., BSA or milk in PBS)

-

Primary and secondary antibodies

-

Enzyme substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase)

-

Stop solution (e.g., 3M NaOH)

-

Plate reader

Procedure:

-

Antigen Coating: Dilute the antigen to a final concentration of 1-10 µg/mL in Borate Buffered Saline (pH 8.5).

-

Add 50 µL of the antigen solution to each well of a 96-well ELISA plate.

-

Incubate the plate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate five times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Primary Antibody Incubation: Add 50 µL of the diluted primary antibody to each well and incubate as per the manufacturer's instructions.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add 50 µL of the enzyme-conjugated secondary antibody and incubate.

-

Washing: Repeat the washing step.

-

Substrate Development: Add 50 µL of the enzyme substrate and incubate until a color change is observed.

-

Stopping the Reaction: Add 12.5 µL of stop solution.

-

Read Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.

Caption: ELISA experimental workflow.

Application Protocol: General Enzyme Assay in Borate Buffer

This protocol provides a general framework for conducting an enzyme assay in a sodium borate buffer, which is particularly suitable for enzymes with alkaline pH optima, such as alkaline phosphatase.

Materials:

-

Enzyme

-

Substrate

-

0.1 M Sodium Borate Buffer (pH adjusted to the enzyme's optimum)

-

Spectrophotometer and cuvettes

-

Incubator or water bath

Procedure:

-

Prepare Reagents: Prepare stock solutions of the enzyme and substrate. Dilute them to the desired working concentrations using the 0.1 M Sodium Borate Buffer.

-

Set up the Reaction Mixture: In a cuvette, combine the buffer and the substrate solution. The final volume and concentrations will depend on the specific enzyme and assay.

-

Equilibrate Temperature: Incubate the cuvette containing the buffer and substrate at the optimal temperature for the enzyme activity for 5-10 minutes.

-

Initiate the Reaction: Add the enzyme solution to the cuvette, mix gently by inverting, and immediately place it in the spectrophotometer.

-

Monitor the Reaction: Record the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.

-

Calculate Enzyme Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The enzyme activity can then be calculated using the Beer-Lambert law.

Caption: Enzyme-substrate interaction pathway.

References

Application Notes and Protocols: Preparation of Alkaline Borate Buffer pH 9

Audience: Researchers, scientists, and drug development professionals.

Introduction

Borate (B1201080) buffers are commonly utilized in various biochemical and analytical applications due to their buffering capacity in the alkaline pH range. A borate buffer at pH 9 is particularly useful for enzymatic assays, protein modification reactions, and as an electrophoresis running buffer. The buffering capacity is centered around the pKa of boric acid, which is approximately 9.24.[1] This document provides detailed protocols for the preparation of a stable alkaline borate buffer at pH 9.

Principle of Borate Buffers

A borate buffer is typically prepared by combining a weak acid, boric acid (H₃BO₃), with its conjugate base, the borate ion.[1] The equilibrium between boric acid and the borate ion allows the solution to resist changes in pH. The desired pH can be achieved by either titrating a boric acid solution with a strong base like sodium hydroxide (B78521) (NaOH) or by mixing solutions of boric acid and sodium tetraborate (B1243019) (Na₂B₄O₇·10H₂O, also known as borax).[1][2]

Data Presentation: Reagent Quantities

Two primary methods for preparing a 0.1 M Borate Buffer at pH 9 are presented below. The quantities are provided for a final volume of 1 Liter.

Method 1: Titration of Boric Acid with Sodium Hydroxide

This method involves dissolving boric acid and adjusting the pH to 9.00 with a sodium hydroxide solution.[3]

| Reagent | Molecular Weight ( g/mol ) | Quantity for 1 L of 0.1 M Buffer |

| Boric Acid (H₃BO₃) | 61.83 | 6.18 g |

| Sodium Hydroxide (NaOH) | 40.00 | As required to reach pH 9.0 (approx. 1.3 g) |

| Distilled/Deionized Water | 18.02 | Up to 1 L |

Method 2: Mixing Boric Acid and Sodium Tetraborate

This method involves combining stock solutions of boric acid and sodium tetraborate to achieve the target pH.[2] To prepare a 0.1 M borate buffer, you can mix 0.1 M boric acid and 0.1 M sodium tetraborate solutions.

| Reagent | Molecular Weight ( g/mol ) | Quantity for 1 L of 0.1 M Stock Solution |

| 0.1 M Boric Acid Stock | ||

| Boric Acid (H₃BO₃) | 61.83 | 6.18 g |

| Distilled/Deionized Water | 18.02 | Up to 1 L |

| 0.1 M Sodium Tetraborate Stock | ||

| Sodium Tetraborate Decahydrate (B1171855) (Na₂B₄O₇·10H₂O) | 381.37 | 38.14 g |

| Distilled/Deionized Water | 18.02 | Up to 1 L |

Experimental Protocols

Method 1: Titration of Boric Acid with Sodium Hydroxide

This protocol outlines the preparation of 1 L of 0.1 M borate buffer at pH 9.00.[3]

Materials:

-

Boric Acid (H₃BO₃), ACS grade or higher

-

Sodium Hydroxide (NaOH), pellets or a concentrated solution (e.g., 1 M)

-

Distilled or deionized water

-

Beakers (1 L and 250 mL)

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Weighing balance

Procedure:

-

Weigh 6.18 g of boric acid and transfer it to a 1 L beaker containing approximately 800 mL of distilled water.[4]

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the boric acid is completely dissolved.

-

Prepare a 1 M NaOH solution by dissolving 4 g of NaOH in 100 mL of distilled water in a separate beaker. Allow it to cool to room temperature.

-

Immerse the calibrated pH electrode into the boric acid solution.

-

Slowly add the 1 M NaOH solution dropwise to the boric acid solution while continuously monitoring the pH.

-

Continue adding NaOH until the pH of the solution reaches and stabilizes at 9.00 ± 0.02.[3] Be cautious not to overshoot the target pH.

-

Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

-

Bring the final volume to the 1 L mark with distilled water and mix thoroughly.

-

Re-verify the pH of the final buffer solution.

Method 2: Mixing Boric Acid and Sodium Tetraborate Solutions

This protocol describes the preparation of a borate buffer by mixing stock solutions of boric acid and sodium tetraborate.[2]

Materials:

-

Boric Acid (H₃BO₃), ACS grade or higher

-

Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O), ACS grade or higher

-

Distilled or deionized water

-

Volumetric flasks (1 L)

-

Graduated cylinders or pipettes

-

Beakers

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

Procedure:

-

Prepare 0.1 M Boric Acid Stock Solution: Dissolve 6.18 g of boric acid in approximately 800 mL of distilled water in a 1 L volumetric flask. Once dissolved, bring the volume to 1 L with distilled water and mix well.

-

Prepare 0.1 M Sodium Tetraborate Stock Solution: Dissolve 38.14 g of sodium tetraborate decahydrate in approximately 800 mL of distilled water in a 1 L volumetric flask. Gentle heating may be required for complete dissolution. Allow the solution to cool to room temperature before bringing the volume to 1 L with distilled water and mixing well.

-

Prepare the pH 9 Buffer: To obtain a buffer with a pH of approximately 9, mix the stock solutions in the appropriate ratio. For a pH of 9.0, you will typically need a larger proportion of the sodium tetraborate solution. A common starting point is to mix the two solutions and adjust the final pH.

-

In a beaker, combine the 0.1 M boric acid and 0.1 M sodium tetraborate solutions. The exact ratio may require empirical determination.

-

Use a calibrated pH meter to measure the pH of the mixture.

-

Adjust the pH to 9.00 by adding small volumes of either the 0.1 M boric acid solution (to lower pH) or the 0.1 M sodium tetraborate solution (to raise pH).

-

Once the target pH is reached, the buffer is ready for use.

Mandatory Visualizations

Caption: Workflow for Borate Buffer Preparation by Titration.

Caption: Workflow for Borate Buffer Preparation by Mixing Stocks.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling chemicals.

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with care in a well-ventilated area or under a fume hood.[5]

-

Boric acid can be irritating to the eyes and respiratory tract.[5] Avoid inhalation of dust.

Storage and Stability

Store the prepared borate buffer in a tightly sealed, clearly labeled container at room temperature. For long-term storage and to prevent microbial growth, the buffer can be filter-sterilized using a 0.22 µm filter. The solution is stable for at least six months, but it is good practice to verify the pH before each use, especially after prolonged storage.[6]

References

Application Notes and Protocols: Sodium Metaborate Tetrahydrate as a Flame Retardant in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metaborate (B1245444) tetrahydrate (NaBO₂·4H₂O) is an inorganic salt that is gaining attention as a functional additive in the polymer industry. Its utility as a flame retardant is of particular interest due to its low cost, relatively low toxicity compared to halogenated flame retardants, and its multi-faceted mechanism of action. When incorporated into a polymer matrix, sodium metaborate tetrahydrate can enhance the fire resistance of the material, a critical attribute for polymers used in construction, electronics, textiles, and transportation.

These application notes provide a comprehensive overview of the use of this compound as a flame retardant in various polymer systems. Detailed experimental protocols for the preparation and testing of polymer composites are included to facilitate research and development in this area.

Mechanism of Flame Retardancy

The flame retardant action of this compound is a combination of physical and chemical mechanisms that are effective in both the condensed (solid) and gas phases of a fire.

-

Gas Phase Action: Upon heating, this compound releases its four water molecules in a stepwise endothermic process. This process absorbs heat from the polymer, cooling the material and slowing down the rate of pyrolysis.[1] The released water vapor acts as a diluent, reducing the concentration of flammable gases and oxygen in the vicinity of the flame, thereby inhibiting combustion.[2][3]

-

Condensed Phase Action: After dehydration, the anhydrous sodium metaborate can form a glassy, protective char layer on the surface of the polymer.[1] This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the flow of flammable gases to the combustion zone.[2] In some polymer systems, borates can also promote the formation of a more stable and cohesive char from the polymer itself.

dot

Caption: Mechanism of this compound as a flame retardant.

Applications in Polymer Systems

This compound has shown efficacy as a flame retardant in a variety of polymers, including thermosets like epoxy resins and natural polymers such as cotton. While data on its use in common thermoplastics like polyethylene (B3416737) and polypropylene (B1209903) is less prevalent in publicly available literature, the general principles of its flame retardant action are applicable. It is often used in synergy with other flame retardants to enhance overall performance.

Epoxy Resins

In epoxy resins, sodium metaborate can be incorporated as a filler. In a synergistic system with cobalt phosphate, it has been shown to improve the flame retardancy of aqueous epoxy resins. For instance, a composite containing this synergistic system achieved a Limiting Oxygen Index (LOI) of 26%.[4] The addition of sodium metaborate in combination with layered double hydroxides has also been demonstrated to enhance the thermal stability and char formation of epoxy coatings.[5]

Cellulosic Materials (e.g., Cotton)

Significant flame retardant effects have been observed in cotton fabrics treated with hydrated sodium metaborate. Studies have reported an increase in the Limiting Oxygen Index (LOI) to 28.5% and a UL-94 V-0 rating.[6] Cone calorimetry data for treated cotton showed a remarkable 91.8% reduction in the peak heat release rate (PHRR) and a 47.2% reduction in total heat release (THR).[6]

Quantitative Flame Retardancy Data

The following table summarizes the available quantitative data on the flame retardant performance of this compound in various polymer systems.

| Polymer System | Additive(s) | Loading Level | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Reference(s) |

| Aqueous Epoxy Resin | Cobalt Phosphate & Sodium Metaborate Hydrate | 3% | 26 | - | - | - | [4] |

| Epoxy Coating | Sodium Metaborate & Layered Double Hydroxide | - | - | - | - | 47.3 | [5] |

| Cotton Fabric | Hydrated Sodium Metaborate | - | 28.5 | V-0 | 91.8 | 47.2 | [6] |

Note: "-" indicates data not available in the cited sources.

Thermal Analysis Data

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the effect of flame retardants on the thermal stability and decomposition of polymers.

| Polymer System | Additive(s) | Key TGA Findings | Key DSC Findings | Reference(s) |

| Aqueous Epoxy Resin | Cobalt Phosphate & Sodium Metaborate Hydrate | Increased maximum decomposition temperature to 374.3 °C and residual carbon to 26.6%. | - | [4] |

| Epoxy Coating | Sodium Metaborate & Layered Double Hydroxide | Increased residual char to 33.2%. | - | [5] |

| Cotton Fabric | Hydrated Sodium Metaborate | Improved thermal stability and enhanced char yield. | - | [6] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into polymers and subsequent flame retardancy testing. Researchers should optimize these protocols for their specific polymer grades and equipment.

Protocol 1: Preparation of Thermoplastic Composites by Melt Blending

This protocol is suitable for thermoplastics such as polyethylene (PE) and polypropylene (PP).

Materials and Equipment:

-

Polymer pellets (e.g., PE, PP)

-

This compound powder (dried to desired hydration level if necessary)

-

Twin-screw extruder

-

Pelletizer

-

Injection molding machine or compression molder

-

Drying oven

Procedure:

-

Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80 °C for PE, 100 °C for PP) for at least 4 hours to remove surface moisture.

-

Premixing: Dry blend the polymer pellets and this compound powder at the desired weight ratio.

-

Melt Extrusion:

-

Pelletizing: Cool the extruded strands in a water bath and cut them into pellets using a pelletizer.

-

Drying: Dry the composite pellets in an oven to remove any absorbed moisture before further processing.

-

Specimen Preparation: Use an injection molding machine or a compression molder to prepare test specimens of the desired dimensions for flammability and mechanical testing.

dot

Caption: Workflow for preparing thermoplastic composites.

Protocol 2: Preparation of Thermoset Composites

This protocol is suitable for thermosetting resins like epoxy.

Materials and Equipment:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

Curing agent (e.g., diethylenetriamine)

-

This compound powder

-

Mechanical stirrer

-

Vacuum oven

-

Molds for specimen casting

Procedure:

-

Drying: Dry the this compound powder in a vacuum oven at a mild temperature (e.g., 50-60 °C) to remove surface moisture without significant loss of hydration water.

-

Mixing:

-

Preheat the epoxy resin to reduce its viscosity (e.g., 60 °C).[7]

-

Add the desired amount of this compound to the resin and mix thoroughly with a mechanical stirrer until a homogeneous dispersion is achieved.

-

Add the stoichiometric amount of the curing agent and continue mixing for a few minutes.

-

-

Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Curing:

-

Pour the bubble-free mixture into preheated molds.

-

Cure the samples in an oven using a suitable curing cycle. A typical cycle for an amine-cured epoxy might be 100 °C for 2 hours followed by a post-cure at 160 °C for 2 hours.[7] The optimal curing cycle should be determined experimentally, for example, by using DSC.

-

-

Demolding: Once cooled to room temperature, remove the cured specimens from the molds.

dot

Caption: Workflow for preparing thermoset composites.

Protocol 3: Flammability Testing

1. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Equipment:

-

LOI apparatus

Procedure:

-

Prepare a specimen of the specified dimensions.

-

Mount the specimen vertically in the glass chimney of the LOI apparatus.

-

Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

-

Ignite the top of the specimen with a pilot flame.

-

Observe the burning behavior of the specimen.

-

Adjust the oxygen concentration and repeat the test until the minimum oxygen concentration that sustains burning for a specified time or to a specified extent is determined.

2. UL-94 Vertical Burning Test (ASTM D3801)

The UL-94 test classifies materials based on their burning characteristics after exposure to a small flame.

Equipment:

-

UL-94 test chamber

-

Bunsen burner

-

Surgical cotton

Procedure:

-

Mount a rectangular test specimen vertically.

-

Place a layer of surgical cotton below the specimen.

-

Apply a flame to the bottom of the specimen for 10 seconds and then remove it.

-

Record the afterflame time.

-

Immediately reapply the flame for another 10 seconds.

-

Record the second afterflame time and the afterglow time.

-

Note if any flaming drips ignite the cotton below.

-

Classify the material as V-0, V-1, or V-2 based on the test criteria.[8]

3. Cone Calorimetry (ASTM E1354 / ISO 5660)

Cone calorimetry is a bench-scale test that measures heat release rate and other flammability parameters under a controlled radiant heat flux.

Equipment:

-

Cone calorimeter

Procedure:

-

Place a specimen of standard dimensions in a holder.

-

Expose the specimen to a specified level of radiant heat flux (e.g., 35 or 50 kW/m²).

-

Ignite the pyrolysis gases with a spark igniter.

-

Continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate.

-

Record other parameters such as time to ignition, mass loss rate, smoke production, and total heat released.

Conclusion

This compound presents a viable option as a flame retardant for various polymer systems. Its mechanism of action, involving both gas phase and condensed phase effects, contributes to its effectiveness. While more research is needed to fully characterize its performance in common thermoplastics like polyethylene and polypropylene, the existing data for epoxy resins and cellulosic materials demonstrates its potential. The protocols provided herein offer a foundation for researchers to explore the application of this compound in developing safer, more fire-resistant polymer materials.

References

- 1. synsint.com [synsint.com]

- 2. Green Flame-Retardant Blend Used to Improve the Antiflame Properties of Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Improving the curing and flame retardancy of epoxy resin composites by multifunctional Si-containing cyclophosphazene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]

Application Notes and Protocols: The Role of Sodium Metaborate in Borosilicate Glass Manufacturing

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the role of sodium metaborate (B1245444) (NaBO₂) in the manufacturing of borosilicate glass. It includes quantitative data on the influence of sodium and boron content on glass properties, experimental protocols for laboratory-scale synthesis, and diagrams illustrating the underlying chemical principles and manufacturing workflow.

Introduction: The Significance of Borosilicate Glass

Borosilicate glasses are a class of materials renowned for their exceptional chemical durability, low coefficient of thermal expansion, and high resistance to thermal shock.[1][2] These properties make them indispensable in research, pharmaceuticals, and various high-tech industries. The unique characteristics of borosilicate glass are primarily attributed to its composition, which consists of silica (B1680970) (SiO₂) and boric oxide (B₂O₃) as the main network formers.[1] Sodium oxide (Na₂O), often introduced as sodium metaborate or soda ash, acts as a fluxing agent to reduce the melting temperature and as a network modifier, influencing the final properties of the glass.[3]

Role of Sodium Metaborate (NaBO₂)

Sodium metaborate serves as a source for both sodium oxide (Na₂O) and boric oxide (B₂O₃) in the glass melt. Its use can offer advantages in terms of homogeneity of the melt and control over the final glass composition. In the high-temperature environment of a glass furnace, sodium metaborate decomposes and integrates into the silicate (B1173343) network.

The primary role of the boron from sodium metaborate is to form a co-network with silica. The sodium ions act as network modifiers, altering the glass structure by creating non-bridging oxygens and influencing the coordination of boron atoms. This structural modification is key to achieving the desired properties of borosilicate glass.

Quantitative Data: Influence on Glass Properties

The properties of borosilicate glass are highly dependent on its composition, particularly the ratio of network formers to modifiers. The addition of sodium, via sodium metaborate or other sources, has a significant impact.

Table 1: Typical Composition of Borosilicate Glass (Type 3.3)

| Component | Chemical Formula | Percentage by Weight (%) |

| Silica | SiO₂ | ~80% |

| Boric Oxide | B₂O₃ | ~13% |

| Sodium Oxide | Na₂O | ~4% |

| Alumina (B75360) | Al₂O₃ | ~2-3% |

Source:[1]

Table 2: Effect of Sodium and Boron Content on Key Properties

| Property | Effect of Increasing Na₂O Content | Effect of Increasing B₂O₃ Content | Typical Value for Borosilicate 3.3 |

| Coefficient of Thermal Expansion (CTE) | Increases | Generally decreases (up to a certain limit) | ~3.3 x 10⁻⁶ K⁻¹[1] |

| Chemical Durability | Decreases | Increases (up to ~13%), then decreases[1] | High resistance to water, acids, and many chemicals[1] |

| Viscosity at High Temperatures | Decreases | Generally increases | High, requiring high melting temperatures (~1650 °C)[1] |

| Glass Transition Temperature (Tg) | Decreases | Increases | ~525 °C |

Experimental Protocols

Laboratory-Scale Synthesis of Borosilicate Glass using Sodium Metaborate

This protocol outlines the synthesis of 100g of a standard borosilicate glass (approx. 80% SiO₂, 13% B₂O₃, 4% Na₂O, 3% Al₂O₃) using sodium metaborate as a precursor for Na₂O and a portion of B₂O₃.

Materials:

-

Silica (SiO₂), high purity, fine powder

-

Sodium Metaborate (NaBO₂), anhydrous

-

Boric Acid (H₃BO₃) or Boric Oxide (B₂O₃)

-

Alumina (Al₂O₃), high purity, fine powder

-

Platinum or high-purity alumina crucible

-

High-temperature furnace (capable of reaching 1650 °C)

-

Annealing oven

-

Safety equipment (goggles, gloves, heat-resistant clothing)

Procedure:

-

Raw Material Calculation:

-

Calculate the required mass of each precursor to achieve the target composition. Note that sodium metaborate contributes both Na₂O and B₂O₃.

-

For 100g of glass:

-

80g SiO₂

-

3g Al₂O₃

-

To obtain 4g Na₂O, you need approximately 6.7g of NaBO₂. This will also contribute ~3.7g of B₂O₃.

-

The remaining B₂O₃ (13g - 3.7g = 9.3g) can be sourced from boric acid or boric oxide.

-

-

-

Mixing:

-

Thoroughly mix the calculated amounts of powdered raw materials in a mortar and pestle or a mechanical mixer to ensure a homogenous batch.

-

-

Melting:

-

Transfer the mixed batch into a platinum or alumina crucible.

-

Place the crucible in the high-temperature furnace.

-

Slowly heat the furnace to 1650 °C. The heating rate should be controlled to avoid excessive frothing as gases are released.

-

Hold the temperature at 1650 °C for several hours (typically 4-6 hours) to ensure a complete melt and to allow bubbles to escape. The melt should appear clear and homogenous.

-

-

Forming:

-

Carefully remove the crucible from the furnace.

-

Pour the molten glass into a pre-heated mold of the desired shape.

-

-

Annealing:

-

Immediately transfer the formed glass into an annealing oven pre-heated to a temperature slightly above the glass transition temperature (e.g., 550 °C).

-

Hold at this temperature for a period to relieve internal stresses (e.g., 1-2 hours).

-

Slowly cool the glass to room temperature over several hours. The cooling rate depends on the thickness of the glass piece.

-

Diagrams

Influence of Sodium on the Borosilicate Glass Network

The following diagram illustrates how sodium ions from sodium metaborate act as network modifiers, altering the coordination of boron atoms within the glass structure. This change from trigonal [BO₃] to tetrahedral [BO₄] units is a key factor in determining the properties of the glass.

Caption: Modification of the borosilicate network by sodium ions.

Manufacturing Workflow for Borosilicate Glass

This diagram outlines the major steps in the industrial production of borosilicate glass, highlighting the stage where raw materials, including sodium metaborate, are introduced.

Caption: Borosilicate glass manufacturing workflow.

Conclusion

Sodium metaborate is a valuable raw material in the production of borosilicate glass, providing a source of both the network modifier Na₂O and the network former B₂O₃. The precise control of the sodium and boron content is critical for tailoring the properties of the final glass product to meet the stringent requirements of scientific and pharmaceutical applications. The provided protocols and diagrams offer a foundational understanding for researchers and professionals working with this important class of materials.

References

Application Notes and Protocols: Sodium Metaborate as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metaborate (B1245444) (NaBO₂) is an inorganic compound that has garnered attention as an effective corrosion inhibitor for various metals and alloys, particularly steel, in diverse environments such as cooling water systems and antifreeze formulations. Its efficacy stems from its ability to act as an anodic inhibitor, promoting the formation of a passive, protective film on the metal surface. Furthermore, sodium metaborate functions as a pH buffer, maintaining an alkaline environment that is less conducive to corrosion.

These application notes provide a comprehensive overview of the use of sodium metaborate as a corrosion inhibitor, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Sodium metaborate is classified as a mixed-type inhibitor with predominant anodic effects. Its primary mechanism involves the formation of a protective film on the metal surface, which acts as a barrier to prevent contact with corrosive agents.

In aqueous solutions, sodium metaborate hydrolyzes to form borate (B1201080) ions. These ions, in the presence of dissolved oxygen, facilitate the passivation of the metal surface, typically steel. The process involves the oxidation of the metal (e.g., iron to ferrous and then ferric ions) and the subsequent formation of a complex, sparingly soluble ferric-borate layer. This layer enhances the stability of the passive iron oxide film, thereby inhibiting further corrosion. The buffering capacity of sodium metaborate helps to maintain a stable alkaline pH, which further contributes to the stability of the passive film.

Quantitative Data Presentation

The following tables summarize the corrosion inhibition performance of a borate-based inhibitor (sodium tetraborate, a compound closely related to sodium metaborate) on steel in a 3% KOH solution at various concentrations and temperatures. This data is illustrative of the expected performance of borate inhibitors.[1]

Table 1: Corrosion Parameters from Potentiodynamic Polarization